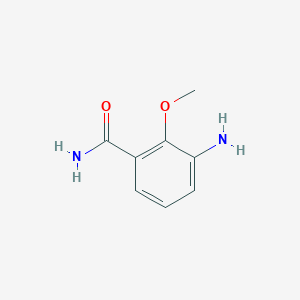

3-Amino-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLOKIITLKOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-13-8 | |

| Record name | 3-amino-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

High Resolution Structural Elucidation and Solid State Characterization of Amino Methoxybenzamide Compounds

Single Crystal X-ray Diffraction Analysis of Benzamide (B126) Derivatives

Single crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to various benzamide derivatives to elucidate their solid-state architecture.

The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, was found to crystallize in a triclinic system with the space group P-1. researchgate.net Similarly, studies on other benzamide derivatives have revealed a range of crystal systems, including orthorhombic (Pccn) and monoclinic (P21/c), depending on the specific substituents and crystallization conditions. researchgate.netscirp.org For instance, 2-methoxy-N,N-diphenylbenzamide crystallizes in the orthorhombic system with the space group Pbca, while its 3-methoxy and 4-methoxy isomers adopt triclinic (P-1) and monoclinic (P21/n) systems, respectively. researchgate.net The specific crystal system and space group for 3-Amino-2-methoxybenzamide would require a dedicated single crystal X-ray diffraction study.

Table 1: Crystallographic Data for Selected Benzamide Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide | Triclinic | P-1 | researchgate.net |

| 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide | Orthorhombic | Pccn | scirp.org |

| 2-methoxy-N,N-diphenylbenzamide | Orthorhombic | Pbca | researchgate.net |

| 3-methoxy-N,N-diphenylbenzamide | Triclinic | P-1 | researchgate.net |

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in dictating the packing of molecules in the crystal lattice. In benzamide derivatives, the amino and amide groups are primary sites for hydrogen bonding. scbt.com For example, in the crystal structure of 3-amino-5-phenylthiazolidin-2-iminium bromide, N—H···Br hydrogen bonds link the cations and anions into chains. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This analysis partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The analysis of Hirshfeld surfaces and the associated 2D fingerprint plots provide quantitative information about the types and relative importance of different intermolecular contacts. For instance, in 3-amino-5-phenylthiazolidin-2-iminium bromide, the most significant contributions to the crystal packing arise from H···H (46.4%), C···H/H···C (18.6%), and H···Br/Br···H (17.5%) interactions. researchgate.net A theoretical study on 3-amino-4-methoxybenzamide (B96667) identified the possibility of intramolecular hydrogen bonding between the methoxy (B1213986) and amino groups. ias.ac.in

The conformation of a molecule in the solid state is influenced by both intramolecular forces and the packing effects of the crystal lattice. In many benzamide derivatives, there is a notable dihedral angle between the plane of the aromatic ring and the amide group. soton.ac.uk For instance, solid-state analysis of some dimethyl benzamides shows that the aryl ring is rotated out of the amide plane by approximately 56 degrees. soton.ac.uk In the case of 3-Amino-2-methoxybenzamide, the presence of the amino and methoxy groups on the benzene (B151609) ring can lead to specific conformational preferences due to steric and electronic interactions, as well as the formation of intramolecular hydrogen bonds. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information that complements the data obtained from X-ray diffraction, offering a more complete picture of the molecular structure and bonding.

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule. The FT-IR and FT-Raman spectra of benzamide derivatives exhibit characteristic bands corresponding to the various vibrational modes of the molecule.

In a study of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, the FT-IR spectrum confirmed the presence of the carbonyl functional group with a vibration mode at 1654 cm⁻¹. researchgate.net For 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, the main IR bands were observed at 3471, 3451, 3337, 3192 (N-H stretching), 1687 (C=O stretching), and 1582 cm⁻¹ (C=N stretching). scirp.org A theoretical study on 3-amino-4-methoxybenzamide used DFT calculations to assign vibrational frequencies, with the low wavenumber modes in the experimental FT-Raman spectrum supporting the presence of hydrogen bonding. ias.ac.in

Table 2: Key FT-IR Vibrational Frequencies for Related Benzamide Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide | 1654 | C=O stretch | researchgate.net |

| 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide | 3471, 3451, 3337, 3192 | N-H stretch | scirp.org |

| 1687 | C=O stretch | scirp.org |

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, the ¹H NMR spectrum was used to predict the placement of protons. researchgate.net In the case of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, the aromatic protons appeared as a multiplet in the range of δ 7.61 - 7.63 ppm. scirp.org

¹³C NMR and APT: The ¹³C NMR spectrum, often in conjunction with an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment, reveals the number and types of carbon atoms (methyl, methylene, methine, and quaternary). For N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, the ¹³C NMR spectrum was used to determine the positions of the carbon atoms. researchgate.net In a study of hybrids of salicylalkylamides, the ¹³C NMR chemical shifts of the carbonyl carbon and the aromatic carbons were sensitive to the conformation of the amide bond, which was influenced by intramolecular hydrogen bonding. nih.gov

Table 3: NMR Data for a Related Benzamide Derivative (2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|

Mass Spectrometry for Molecular Ion Characterization (LC/MS-ESI, GC-MS)

Mass spectrometry (MS) stands as a cornerstone analytical technique for the molecular characterization of synthesized compounds, providing critical data on molecular weight and structural features. For 3-Amino-2-methoxybenzamide, both Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in confirming its identity and purity. These methods offer complementary information, from soft ionization that preserves the molecular ion to hard ionization that induces characteristic fragmentation.

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC/MS-ESI) is particularly well-suited for analyzing polar and thermally sensitive molecules like 3-Amino-2-methoxybenzamide, as it minimizes the risk of degradation during analysis. ual.es ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. dergipark.org.trresearchgate.net For 3-Amino-2-methoxybenzamide, which has a monoisotopic mass of 166.07423 Da, the expected protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 167.08151. uni.lu

The efficiency of ionization in ESI can be influenced by the mobile phase composition, such as the choice of organic solvent (e.g., acetonitrile (B52724) or methanol) and the presence of additives like formic acid or ammonium (B1175870) formate. chromatographyonline.com In addition to the protonated molecule, ESI can also produce other adducts. Predicted data for 3-Amino-2-methoxybenzamide shows the potential formation of various adducts, each with a distinct m/z ratio, which can further aid in its identification. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the characterization of volatile compounds. While the polarity of 3-Amino-2-methoxybenzamide may necessitate derivatization to increase its volatility for GC analysis, the technique provides invaluable structural information through electron impact (EI) ionization. sigmaaldrich.com EI is a hard ionization method that bombards the analyte with high-energy electrons, causing it to fragment in a reproducible manner. researchgate.net The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint.

The molecular ion peak ([M]•+) for 3-Amino-2-methoxybenzamide is expected at m/z 166. nih.gov The fragmentation pattern is dictated by the compound's functional groups: an aromatic ring, an amino group, a methoxy group, and a primary amide group. libretexts.orgmiamioh.edu Common fragmentation pathways for benzamides include the loss of the amide moiety, leading to the formation of a stable benzoyl cation. researchgate.net Other expected fragments could arise from the loss of the methoxy group (M-31) or from cleavages associated with the amino group. miamioh.edu A potential fragment corresponding to the loss of water from the protonated molecular ion, [M+H-H₂O]⁺, is predicted at m/z 149.07149. uni.lu

Detailed Research Findings

Research on related methoxybenzamide derivatives confirms the utility of these mass spectrometric techniques for structural confirmation. dergipark.org.trresearchgate.net The molecular ion is consistently identified as a primary peak, anchoring the subsequent analysis of fragment ions to deduce the molecule's structure.

The table below summarizes the predicted mass-to-charge ratios for various adducts of 3-Amino-2-methoxybenzamide that can be detected by mass spectrometry, primarily using ESI. uni.lu This data is crucial for accurately identifying the compound in complex mixtures and confirming the success of a synthesis.

Interactive Data Table: Predicted Mass Spectrometry Data for 3-Amino-2-methoxybenzamide

| Adduct Type | Predicted m/z |

| [M]+ | 166.07368 |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M+K]⁺ | 205.03739 |

| [M+NH₄]⁺ | 184.10805 |

| [M+H-H₂O]⁺ | 149.07149 |

| [M-H]⁻ | 165.06695 |

| [M+HCOO]⁻ | 211.07243 |

Computational Chemistry and Theoretical Studies of 3 Amino 2 Methoxybenzamide and Its Analogs

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. araproceedings.comscirp.org This section details the application of DFT methods to understand the intricacies of 3-Amino-2-methoxybenzamide and its analogs.

Molecular Structure Optimization and Conformational Energy Landscapes

The first step in a typical DFT study involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. scirp.org For analogs like 3-amino-4-methoxybenzamide (B96667) (3A4MBA), DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G**, are employed to determine the optimized structure. ias.ac.in These calculations can reveal important structural parameters like bond lengths and angles. ias.ac.inresearchgate.net

For instance, in 3A4MBA, the presence of adjacent amino and methoxy (B1213986) groups raises the possibility of intramolecular hydrogen bonding, which can influence the molecule's conformation. ias.ac.in Computational studies have shown that the substitution of these groups can lead to elongations in certain bond lengths, such as the C3–C4 and C4–O16 bonds in 3A4MBA, and cause distortions in the symmetry of the benzene (B151609) ring. ias.ac.in The planarity of the molecule and the relative orientations of the amide, amino, and methoxy groups are key aspects determined through optimization.

Conformational analysis, often performed by systematically rotating specific dihedral angles, helps to map the conformational energy landscape. For 3A4MBA, rotations around the C-N bond of the amino group and the C-O bond of the methoxy group have been studied to identify the minimum energy conformer. ias.ac.in This analysis is crucial for understanding the molecule's flexibility and the energetic barriers between different conformations.

Table 1: Selected Optimized Geometrical Parameters of 3-Amino-4-methoxybenzamide (3A4MBA) from DFT Calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C3–C4 Bond Length | Elongated compared to typical values |

| C4–O16 Bond Length | 1.37 Å |

| H15---O16 Bond Length | 2.431 Å |

| C2–C3–C4 Bond Angle | 118.3° |

| C3–C4–C5 Bond Angle | 120.0° |

| C4–C5–C6 Bond Angle | 120.0° |

| C5–C6–C1 Bond Angle | 120.0° |

| C6–C1–C2 Bond Angle | 119.3° |

| C1–C2–C3 Bond Angle | 121.5° |

Data derived from a study on 3-amino-4-methoxybenzamide. ias.ac.in

Electronic Structure Analysis: Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ku.edu.np The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ku.edu.np The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable. irjweb.commdpi.comnih.gov Conversely, a large gap indicates high stability and low chemical reactivity. irjweb.com DFT calculations are widely used to compute the energies of the HOMO and LUMO and, consequently, the energy gap. irjweb.comnih.gov These calculations can be performed in both the gas phase and in the presence of a solvent to understand the effect of the environment on the electronic properties. ku.edu.npnih.gov For example, in a study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, the HOMO and LUMO energies were calculated to characterize the compound. nih.gov

Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies to further quantify the reactivity of a molecule. mdpi.comirjweb.com

Table 2: Conceptual DFT Reactivity Descriptors.

| Descriptor | Formula |

|---|---|

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electronegativity (χ) | χ = -µ |

| Electrophilicity Index (ω) | ω = µ2 / (2η) |

Formulas are based on established DFT principles. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. uni-muenchen.deresearchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red or yellow, are susceptible to electrophilic attack and are associated with high electron density. researchgate.net Conversely, regions of positive potential, colored blue, indicate areas prone to nucleophilic attack and correspond to low electron density. researchgate.net Green areas represent neutral regions. researchgate.net

For analogs like 3-amino-4-methoxybenzamide, MEP analysis can clearly depict the reactive sites. ias.ac.in For instance, a negative region is often localized over the oxygen atom of the carbonyl group, indicating a likely site for nucleophilic interaction. ias.ac.in The hydrogen atoms of the amide group typically show a maximum positive potential, suggesting them as sites for electrophilic interaction. ias.ac.in In the case of 3A4MBA, the oxygen atom of the methoxy group shows a less negative potential compared to the carbonyl oxygen, which can be attributed to its involvement in a weak intramolecular hydrogen bond. ias.ac.in

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. ias.ac.inuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals, providing a more intuitive chemical picture. uni-muenchen.de

The analysis involves examining the interactions between filled (donor) and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. frontiersin.orgfrontiersin.org A higher E(2) value indicates a stronger interaction and greater charge delocalization. frontiersin.org

In the context of 3-amino-2-methoxybenzamide analogs like 3A4MBA, NBO analysis is crucial for confirming and quantifying intramolecular interactions, such as hydrogen bonds. ias.ac.in For 3A4MBA, a charge transfer was identified from the lone pair of the methoxy oxygen (LP(O16)) to the antibonding orbital of the N-H bond of the amino group (σ*(N13–H15)). ias.ac.in The small stabilization energy of 1.25 kcal/mol for this interaction confirmed the weak nature of the intramolecular hydrogen bond. ias.ac.in

NBO analysis also provides information on the natural atomic charges, which can further elucidate the effects of intramolecular interactions. ias.ac.in For example, the decreased negative charge on the methoxy oxygen in 3A4MBA supports its involvement in hydrogen bonding. ias.ac.in

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for 3-Amino-4-methoxybenzamide (3A4MBA).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O16) | σ*(N13–H15) | 1.25 |

Data derived from a study on 3-amino-4-methoxybenzamide, highlighting the key intramolecular interaction. ias.ac.in

Analysis of Intramolecular Hydrogen Bonding Energies and Aromaticity Indices (HOMA)

Intramolecular hydrogen bonds can significantly influence the structure, stability, and properties of a molecule. mdpi.comnih.govacs.org In analogs such as 3-amino-4-methoxybenzamide, the proximity of the amino and methoxy groups allows for the formation of an intramolecular hydrogen bond between a hydrogen of the amino group and the oxygen of the methoxy group. ias.ac.in The energy of this interaction can be estimated using various computational methods, including NBO analysis as previously discussed. ias.ac.in

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a quantitative measure of the aromaticity of a cyclic system. It is calculated based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character.

For 3A4MBA, the HOMA index was calculated to be 0.98115. ias.ac.in This value, being very close to 1, indicates that the benzene ring retains a high degree of aromaticity and is not significantly distorted by the intramolecular hydrogen bond. ias.ac.in This suggests that the hydrogen bond is relatively weak and does not cause major changes in the geometry of the aromatic ring. ias.ac.in

Prediction of Spectroscopic Parameters (Vibrational Frequencies, UV-Vis Transitions)

DFT calculations are a reliable method for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. researchgate.netfaccts.de

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nepjol.info These calculations provide a set of normal modes of vibration, each with a specific frequency. faccts.denepjol.info For analogs like 3-amino-4-methoxybenzamide, DFT calculations at the B3LYP/6-311++G** level have been used to assign the vibrational bands observed in experimental FT-IR and FT-Raman spectra. ias.ac.inresearchgate.net The presence of intramolecular hydrogen bonding can be supported by the observation of low-wavenumber vibrational modes. ias.ac.in It is common practice to scale the calculated frequencies to account for anharmonicity and limitations of the theoretical method, improving the agreement with experimental values. researchgate.net

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. ku.edu.npnih.gov It provides information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π, n → π). ias.ac.inku.edu.np For 3A4MBA, TD-DFT calculations have been used to predict the UV-Vis spectrum. ias.ac.in The calculations identified a π → π* transition in the aromatic ring and another π → π* transition associated with the carbonyl group of the amide. ias.ac.in These theoretical predictions generally show good agreement with the experimentally observed absorption bands. ias.ac.innih.gov

Table 4: Comparison of Experimental and Calculated UV-Vis Transitions for 3-Amino-4-methoxybenzamide (3A4MBA).

| Transition Type | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| π → π* (aromatic ring) | 235 | 264 | 0.0411 |

| π → π* (C=O) | 305 | 318 | 0.1330 |

Data derived from a study on 3-amino-4-methoxybenzamide. ias.ac.in

Molecular Modeling and Simulation Methodologies

A variety of molecular modeling and simulation methodologies are employed to investigate 3-Amino-2-methoxybenzamide and its analogs. These techniques range from predicting the essential structural features required for biological activity to simulating the dynamic behavior of these compounds within their target binding sites.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential chemical features that a molecule must possess to bind to a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target is unknown.

For analogs of 3-Amino-2-methoxybenzamide, pharmacophore models have been developed to elucidate the key structural requirements for their biological activity. For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, studies on benzimidazole-4-carboxamide derivatives have led to the development of pharmacophore hypotheses. nih.gov One such model, ADHRR.1031, was developed from a set of 71 phthalazinone and 4-carboxamide benzimidazole (B57391) derivatives and consists of five key features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.govresearchgate.net This model successfully differentiates between highly active and inactive compounds, highlighting the importance of polar interactions and positive ionizable features for potent PARP-1 inhibition. nih.gov

Similarly, a five-point pharmacophore model (AARRD) was developed for a series of 48 aminophenyl benzamide (B126) derivatives as Histone Deacetylase (HDAC) inhibitors. nih.gov This model, comprising two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, underscores the common structural motifs necessary for activity. nih.gov In another study on FtsZ inhibitors, a five-featured pharmacophore model (ADHRR) was generated from 97 benzamide derivatives, which included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and two aromatic rings. researchgate.net

These models serve as a virtual blueprint for designing new analogs of 3-Amino-2-methoxybenzamide with potentially improved activity by ensuring they possess the necessary pharmacophoric features.

Table 1: Examples of Pharmacophore Models for Benzamide Analogs

| Target | Compound Class | Pharmacophore Features | Reference |

| PARP-1 | Phthalazinone and 4-carboxamide benzimidazole derivatives | ADHRR: 1 Acceptor, 1 Donor, 1 Hydrophobic, 2 Aromatic Rings | nih.govresearchgate.net |

| HDAC | Aminophenyl benzamide derivatives | AARRD: 1 Acceptor, 2 Aromatic Rings, 2 Donors | nih.gov |

| FtsZ | 3-substituted benzamide derivatives | ADHRR: 1 Acceptor, 1 Donor, 1 Hydrophobic, 2 Aromatic Rings | researchgate.net |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions at the atomic level. openaccessjournals.comnih.gov This method is instrumental in understanding how 3-Amino-2-methoxybenzamide and its analogs interact with their biological targets.

In the context of PARP inhibition, molecular docking studies have been crucial in elucidating the binding modes of benzamide derivatives. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com For example, docking of novel urea-based benzamide derivatives into the PARP-1 active site has provided a rational basis for their inhibitory activity, with calculated binding energies correlating with experimental findings. nih.gov The 2-methoxybenzamide (B150088) skeleton, in particular, has been shown to form additional hydrogen bonds with residues like Tyr394 and Arg400 in the binding pocket of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. nih.govrsc.org

Docking studies are not limited to a single target. For instance, N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-methoxybenzamide has been docked against the D2 receptor, contributing to the development of a pharmacophore model for D2 receptor ligands. nih.gov Furthermore, molecular docking has been employed to predict the binding of benzamide derivatives to DNA, with studies showing satisfactory binding that correlates with photo-induced DNA cleavage activity. mdpi.com

The accuracy of docking predictions can be enhanced by using high-resolution crystal structures of the target protein and sophisticated scoring functions to rank the potential binding poses. nih.gov

Table 2: Examples of Molecular Docking Studies with Benzamide Analogs

| Ligand/Analog | Target Protein | Key Findings | Reference |

| Urea-based benzamide derivatives | PARP-1 | Provided rational binding modes and correlated with inhibitory activity. | nih.gov |

| 2-methoxybenzamide derivatives | Smoothened (Smo) Receptor | 2-methoxybenzamide skeleton formed extra H-bonds with Tyr394 and Arg400. | nih.govrsc.org |

| N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-methoxybenzamide | D2 Receptor | Contributed to the development of a D2 receptor pharmacophore model. | nih.gov |

| 3-amino-2-methyl-quinazolin-4(3H)-ones | DNA | Indicated satisfactory binding, correlating with photo-activity. | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This allows for the assessment of the stability of the ligand-protein complex and provides a more realistic representation of the binding event. mdpi.com

MD simulations are frequently used to validate the binding poses obtained from molecular docking. uj.edu.pl For instance, a 15-nanosecond MD simulation was performed to confirm the stability of a complex between a benzamide analog and the FtsZ protein. researchgate.net Similarly, MD simulations of up to 500 nanoseconds have been used to study the stability and interaction mechanisms of compounds with PARP12, a member of the PARP family. frontiersin.org These simulations analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to gauge the stability of the complex. mdpi.commdpi.com An RMSD value of less than 2 Å is generally considered to indicate a stable binding interaction. mdpi.com

In studies of PARP-1 inhibitors, MD simulations have been used to investigate the interactions of perezone (B1216032) and its derivatives within the active site, revealing that some compounds maintain key interactions with catalytic residues throughout the simulation. mdpi.com Furthermore, MD simulations can help understand the conformational changes induced in the protein upon ligand binding. mdpi.com

The combination of molecular docking and MD simulations provides a powerful approach to predict and analyze the binding of 3-Amino-2-methoxybenzamide and its analogs to their biological targets.

Table 3: Parameters Analyzed in MD Simulations

| Parameter | Description | Significance |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein-ligand complex from a reference structure over time. | Indicates the stability of the complex. Lower, stable RMSD values suggest a stable binding pose. mdpi.com |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and protein function. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. | Highlights key interactions that contribute to binding affinity and specificity. |

| Binding Free Energy Calculations (e.g., MM/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Provides a quantitative measure of binding affinity, which can be used to rank different ligands. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. frontiersin.org

For benzamide derivatives, QSAR and 3D-QSAR studies have been instrumental in understanding the structural features that influence their activity. For example, a 3D-QSAR model was developed for a series of aminophenyl benzamide derivatives as HDAC inhibitors. nih.gov The model, which had a high correlation coefficient (r² = 0.99) and predictive power (q² = 0.85), suggested that hydrophobic character is crucial for HDAC inhibitory activity. nih.gov

In the context of PARP inhibitors, a 3D-QSAR model based on a pharmacophore hypothesis for phthalazinone and 4-carboxamide benzimidazole derivatives showed a good correlation coefficient (R² = 0.952) and cross-validated correlation coefficient (Q² = 0.764). researchgate.net These models provide valuable insights that can guide the design of new compounds with enhanced potency. For instance, the findings from a 3D-QSAR study on quinazolinone derivatives led to the identification of a lead compound for developing novel antitumor agents. rsc.org

QSAR models can be linear or nonlinear, with nonlinear models often outperforming linear ones in terms of stability and predictive capabilities. frontiersin.org

Table 4: Statistical Parameters in QSAR/3D-QSAR Models

| Parameter | Description | Ideal Value |

| r² (Correlation Coefficient) | Indicates the goodness of fit of the model to the training set data. | Close to 1.0 |

| q² (Cross-validated Correlation Coefficient) | Measures the predictive power of the model for a test set of compounds. | Greater than 0.5 for a good predictive model. |

| F-value (Fischer's test value) | Represents the statistical significance of the model. | High value |

| SEE (Standard Error of Estimate) | Indicates the absolute difference between the observed and predicted activities. | Low value |

Force Field-Based Conformational Analysis

Force field-based conformational analysis is a computational method used to determine the stable three-dimensional arrangements (conformations) of a molecule. nih.gov This is particularly important for flexible molecules like 3-Amino-2-methoxybenzamide, as their conformation can significantly influence their biological activity.

Studies on benzamide derivatives have utilized force fields like CHARMM and MM+ to investigate their conformational preferences. mdpi.com For example, a conformational analysis of benzamide derivatives revealed that intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. nih.gov The presence of substituents, such as the methoxy group in 2-methoxybenzamide, can introduce steric hindrance that alters the orientation of the rings within the molecule.

The inherent flexibility of the amide bond in benzamides has been investigated using force field-based methods, which can identify low-energy conformers. nih.gov This information is crucial for understanding how these molecules might adapt their shape to fit into a binding pocket. Computational tools like GROMACS and AMBER, which employ these force fields, are also used in molecular dynamics simulations to assess the stability of different conformations over time.

Mechanistic Investigations of Biological Activity of 3 Amino 2 Methoxybenzamide and Its Derivatives in Vitro and Pre Clinical

Receptor Interaction and Modulation

The interaction of 3-amino-2-methoxybenzamide derivatives with specific receptors can modulate cellular signaling and lead to physiological responses. The amino and methoxy (B1213986) groups on the benzamide (B126) scaffold can participate in hydrogen bonding and hydrophobic interactions, respectively, which can stabilize the binding of the compound to a receptor.

While specific receptor interactions for 3-amino-2-methoxybenzamide itself are not as well-defined as its enzyme inhibitory activities, related structures like quinazolinone derivatives have been shown to act as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 7 (mGlu7). mdpi.com This modulation can influence neurotransmission and has potential applications in treating neurological and psychiatric disorders. The study of how these small molecules interact with receptor binding pockets is crucial for understanding their mechanism of action and for the rational design of more potent and selective modulators. acs.org

Dopamine (B1211576) Receptor Antagonism and Neurotransmitter System Interactions

Substituted benzamides, including derivatives of 3-amino-2-methoxybenzamide, are a significant class of compounds investigated for their interaction with the central nervous system, particularly as antagonists of dopamine receptors. The D2 dopamine receptor is a primary target for therapeutic agents used in managing psychosis and other neurological disorders. nih.govnih.gov The affinity and selectivity of these compounds for dopamine receptor subtypes are crucial for their pharmacological profile.

Research into substituted benzamide analogs like Eticlopride, a selective dopamine D2-like receptor antagonist, highlights the structural requirements for high-affinity binding. nih.gov While initial studies suggested high selectivity for D2 receptors, more recent findings indicate that many of these compounds, including Eticlopride, also possess considerable affinity for the D3 receptor subtype. nih.gov The interaction is complex, with some compounds acting as partial agonists at one receptor subtype (e.g., wild-type D2) and as antagonists at others (e.g., mutant D2 and wild-type D4). nih.gov

Hedgehog (Hh) Signaling Pathway Inhibition via Smo Receptor Blockade

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and tissue homeostasis, and its aberrant activation is linked to the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. nih.govnih.gov A key protein in this pathway is the Smoothened (Smo) receptor, making it a prime target for anticancer drug development. nih.govrsc.org

Derivatives of 2-methoxybenzamide (B150088) have been designed and synthesized as potent inhibitors of the Hh signaling pathway by targeting the Smo receptor. nih.govnih.gov When Hh ligands bind to the Patched (Ptch) receptor, its inhibition of Smo is lifted, allowing Smo to translocate to the primary cilium and activate downstream signaling, culminating in the activation of Gli transcription factors. nih.govrsc.org Benzamide derivatives can physically block this process.

In vitro studies using Gli-luciferase reporter assays have demonstrated that these compounds can inhibit the Hh pathway with IC50 values in the submicromolar to nanomolar range. nih.govrsc.org For example, a specific derivative, compound 21, not only showed a potent IC50 value of 0.03 µM but was also effective against a vismodegib-resistant cell line. rsc.org This compound was shown to prevent the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium. nih.gov Furthermore, these derivatives have shown efficacy against mutant forms of Smo that confer resistance to other inhibitors. nih.govrsc.org The 2-methoxybenzamide scaffold is considered advantageous for Hh pathway inhibition, and its derivatives represent a promising class of anticancer agents. nih.govrsc.org

Table 1: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

| Compound ID | IC50 Value (µM) in Gli-luciferase Assay | Mechanism of Action |

|---|---|---|

| Compound 4 | 0.25 | Inhibition of Hh signaling pathway nih.gov |

| Compound 10 | 0.17 | Inhibition of Hh signaling pathway nih.gov |

| Compound 17 | 0.12 | Inhibition of Hh signaling pathway nih.gov |

| Compound 21 | 0.03 | Blockade of Smo translocation to primary cilium rsc.org |

Heat Shock Protein 27 (HSP27) Targeting Mechanisms in Disease Models

Heat Shock Protein 27 (HSP27) is a molecular chaperone that plays a critical role in cell survival under stress conditions, including those induced by chemotherapy. nih.govresearchgate.net Its overexpression in various cancers is associated with treatment resistance and poor prognosis, making it an attractive therapeutic target. researchgate.netoncotarget.com HSP27 functions in an ATP-independent manner, protecting cells from apoptosis by interacting with key components of the cell death machinery. oncotarget.commdpi.com

Several small molecules, including benzamide derivatives, have been investigated as HSP27 inhibitors. rsc.org These inhibitors can disrupt the function of HSP27, leading to the degradation of its client proteins, such as the androgen receptor (AR) in glioblastoma. nih.gov The mechanism often involves binding to HSP27 and inhibiting its chaperone activity, which is essential for stabilizing client proteins and preventing their aggregation. nih.govnih.gov

For instance, a nimesulide (B1678887) derivative incorporating a methoxybenzamide moiety demonstrated potent anti-cancer activity in lung, ovarian, and breast cancer cell lines, with its mechanism proposed to involve the targeting of HSP27. researchgate.net In other studies, lead optimization of benzamide-based compounds resulted in derivatives that significantly inhibit the chaperone function of HSP27, as demonstrated in insulin (B600854) aggregation assays. nih.gov While some derivatives act as dual inhibitors of HSP27 and tubulin, structural modifications can dissect these activities, leading to more selective HSP27 inhibitors. nih.govcore.ac.uk The inhibition of HSP27 by these compounds often sensitizes cancer cells to conventional chemotherapies and can overcome drug resistance. oncotarget.com

Table 2: HSP27 Inhibition by Benzamide Derivatives

| Compound | Cell Line(s) | Effect |

|---|---|---|

| L1 (Nimesulide-methoxybenzamide derivative) | H292 (lung), SKOV3 (ovarian), SKBR3 (breast) | Potent anti-cancer activity with IC50 < 8.8 µM researchgate.net |

| Compound 4 | U87, T98G (Glioblastoma) | Inhibits HSP27 chaperone function by >50% nih.gov |

| Compound 22 | SKBR-3 (breast) | Inhibits HSP27 chaperone function by 27% at 10 µM nih.gov |

| Compound 44 | SKBR-3 (breast) | Inhibits HSP27 chaperone function by 30% at 10 µM nih.gov |

Cellular Pathway Modulation and Antiproliferative Effects

Induction of Apoptosis and Cell Cycle Perturbations in Cancer Cells

Derivatives of 3-amino-2-methoxybenzamide have demonstrated significant antiproliferative effects in various cancer cell lines, primarily through the induction of apoptosis and perturbation of the cell cycle. nih.govd-nb.info Apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells, and its induction is a hallmark of many effective chemotherapeutic agents. d-nb.info

One study on (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives showed that a lead compound, 4p, selectively induced cytotoxicity in prostate cancer cells (PC-3 and DU-145). nih.gov Mechanistic investigations revealed that compound 4p induced apoptosis, which was confirmed by Hoechst staining and annexin-V binding assays. nih.gov This was accompanied by the activation of caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound caused a loss of mitochondrial membrane potential and an increase in intracellular calcium levels, both key events in the apoptotic cascade. nih.gov

Flow cytometry analysis consistently shows that these benzamide derivatives can cause cell cycle arrest. For example, compound 4p arrested PC-3 cells in the G2/M phase. nih.gov Similarly, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were found to increase the proportion of cells in the Sub-G1 phase, which is indicative of apoptosis. d-nb.info Other derivatives have been shown to induce apoptosis in breast cancer (MCF-7) and glioblastoma (U87, T98G) cell lines, often characterized by the cleavage of caspase-3 and PARP. nih.gov

Table 3: Apoptotic and Cell Cycle Effects of Benzamide Derivatives

| Compound Derivative | Cancer Cell Line | Key Findings |

|---|---|---|

| Compound 4p | PC-3 (Prostate) | G2/M phase arrest; Increased Bax/Bcl-2 ratio; Caspase-3 activation nih.gov |

| Compounds 20 & 22 | SKBR-3 (Breast) | Induction of apoptosis via cleavage of caspase 3 and PARP nih.gov |

| Compounds 5f & 5l | MDA-MB-231 (Breast) | Dose-dependent increase in Sub-G1 (apoptotic) cell population d-nb.info |

| Amisulpride derivative | MCF-7 (Breast) | Selective cytotoxicity with IC50 ~5.3 µM; induction of apoptosis/cell cycle arrest |

Reversal of Antimicrobial Resistance Mechanisms in Pathogenic Bacteria

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health threat. One key resistance mechanism is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell. ijmedrev.com Derivatives of 3-methoxybenzamide (B147233) have been identified as promising agents that can both exhibit direct antimicrobial activity and reverse existing resistance to conventional antibiotics. mdpi.comresearchgate.net

These compounds often target the bacterial cell division protein FtsZ, an essential protein for bacterial cytokinesis. mdpi.comnih.gov By inhibiting FtsZ, these benzamide derivatives can prevent cell division, leading to filamentation and cell death. nih.gov A study on difluorobenzamide derivatives, based on the 3-methoxybenzamide scaffold, demonstrated antimicrobial activity against MRSA. mdpi.com

Crucially, these compounds were able to reverse resistance to the β-lactam antibiotic oxacillin (B1211168) in highly resistant clinical MRSA strains at concentrations well below their own minimum inhibitory concentrations (MICs). mdpi.comresearchgate.net This synergistic effect suggests they act as "resistance breakers." The lack of activity against some Gram-negative bacteria like E. coli has been attributed to efflux by pumps such as the AcrAB-TolC system. researchgate.net However, in E. coli strains lacking these pumps, the compounds show inhibitory activity, indicating that they could be effective if co-administered with an efflux pump inhibitor (EPI). mdpi.comresearchgate.net

Antioxidant Activity and Mitigation of Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in the pathogenesis of numerous diseases, including cancer. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. Benzamide derivatives, particularly those substituted with amino, methoxy, and hydroxy groups, have been shown to possess significant antioxidant properties. acs.orgacs.org

The presence of electron-donating groups like methoxy and hydroxy enhances the antioxidant capacity of these compounds, allowing them to donate hydrogen atoms or electrons to stabilize free radicals. nih.govmdpi.com Studies using standard in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay and the FRAP (ferric reducing antioxidant power) assay, have confirmed the antioxidant potential of various amino- and methoxy-substituted benzamides. acs.orgmdpi.com

For example, a study on N-arylbenzamides demonstrated that most of the synthesized compounds, particularly those with multiple hydroxy and methoxy groups, exhibited superior antioxidant properties compared to the standard antioxidant BHT. acs.org Computational analysis supported these findings, highlighting the positive influence of the electron-donating methoxy group. acs.orgacs.org While high levels of ROS can promote carcinogenesis, some antioxidant benzamide derivatives can indirectly inhibit abnormal cell growth by preventing this oxidative damage, often without causing significant cytotoxicity to normal cells. nih.gov

Table 4: In Vitro Antioxidant Activity of Substituted Benzamides

| Compound Derivative | Assay | Finding |

|---|---|---|

| Trihydroxy derivative 26 | DPPH & FRAP | Most promising antioxidative potential in the series acs.org |

| Compound 30 (dimethoxy-substituted) | DPPH | High radical quenching capacity (IC50 = 18.4 µM) acs.org |

| Derivatives 8, 9, 32, 33, 36, 37 | FRAP | Significantly more active than standard BHT mdpi.com |

| N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide (2) | Voltammetry | Higher antioxidant activity compared to analogues without the 4-methoxy group researchgate.net |

DNA Interaction Studies and Photo-Disruptive Activity

The interaction with deoxyribonucleic acid (DNA) represents a significant mechanism through which many therapeutic agents exert their biological effects. For 3-Amino-2-methoxybenzamide and its derivatives, investigations into this area have revealed complex interactions, including the inhibition of DNA repair mechanisms and the potential for light-induced DNA damage. These studies are crucial for understanding their potential applications in fields such as oncology.

DNA Interaction and Repair Inhibition

A primary mechanism of action for many benzamide derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to the DNA damage response (DDR). nmsgroup.it PARP enzymes, particularly PARP1, bind to sites of DNA breaks and synthesize poly(ADP-ribose) chains, which recruit other DNA repair proteins. nmsgroup.it Inhibitors of PARP can disrupt this process, leading to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality, which is particularly effective in cancer cells that already have deficiencies in other DNA repair pathways. nmsgroup.it

Historically, 3-aminobenzamide, a related compound, was identified as a PARP inhibitor that enhanced the cytotoxicity of DNA-damaging agents like ionizing radiation. nmsgroup.it Similarly, 3-methoxybenzamide is a known inhibitor of ADP-ribosyltransferase (ADPRTs) and PARP. medchemexpress.comdrugbank.comgoogle.com The inhibition mechanism can involve the inhibitor molecule binding to the enzyme's active site, preventing the catalytic cycle. A more potent cytotoxic effect, known as "PARP trapping," occurs when the inhibitor not only blocks the enzyme's activity but also locks it onto the DNA strand, creating a physical obstruction to DNA replication and repair machinery that is often more lethal to the cell than catalytic inhibition alone. nmsgroup.it

While direct DNA binding studies for 3-Amino-2-methoxybenzamide are not extensively detailed, molecular docking studies on structurally related derivatives, such as 3-amino-2-methyl-quinazolin-4(3H)-ones, have indicated a satisfactory binding affinity to DNA. mdpi.comresearchgate.net This predicted binding correlates with the observed biological activity, suggesting that direct interaction with the DNA molecule is a plausible component of their mechanism. mdpi.comresearchgate.net The nature of such interactions is typically complex, involving a combination of hydrogen bonding, ionic forces, and hydrophobic interactions, similar to how other benzamide derivatives bind to biological macromolecules. aacrjournals.org

Photo-Disruptive Activity of Derivatives

A noteworthy area of investigation for derivatives of 3-Amino-2-methoxybenzamide is their ability to induce DNA damage upon exposure to light, a property known as photo-disruptive or photosensitizing activity. Research on a series of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which share a core structure, has demonstrated significant photo-activity against plasmid DNA when irradiated with ultraviolet (UV) light. mdpi.comresearchgate.net

In one study, eleven different 3-amino-2-methyl-quinazolin-4(3H)-one compounds were synthesized and evaluated. The results showed that the specific chemical substitutions on the quinazolinone ring system were critical in determining the presence and type of photo-activity. mdpi.comresearchgate.net

Key findings from these studies include:

Of the eleven parent quinazolinone compounds tested, eight demonstrated the ability to damage plasmid DNA under UVB irradiation, while four were active under UVA light. mdpi.comresearchgate.net

Further derivatization of the 3-amino group into acetamides or arylamides significantly modulated this activity. For instance, among the acetamide (B32628) derivatives, the 6-nitro substituted compound was active under both UVA and UVB light, whereas the 6-bromo substituted version was only active under UVB. mdpi.comresearchgate.net

A dramatic decrease in photo-activity was observed for 3-arylamido-6-bromo derivatives. mdpi.comresearchgate.net

Conversely, 3-arylamido-6-nitro compounds exhibited extraordinary photo-disruptive activity, effectively damaging DNA at concentrations as low as 1 µM. This activity was significantly enhanced compared to their parent compound, 3-amino-2-methyl-6-nitro-quinazolinone. mdpi.comresearchgate.net

These findings highlight the ability to "switch" the photosensitizing properties of these molecules on or off through specific chemical modifications. The incorporation of chromophores (light-absorbing groups) and auxochromes (groups that modify the light absorption) can be precisely tuned to develop compounds with desired photo-chemotherapeutic properties. mdpi.comresearchgate.net

The table below summarizes the photo-disruptive activity of various 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, illustrating the impact of different functional groups on their ability to damage DNA upon UV irradiation.

| Compound Class | Specific Derivative | Photo-Disruptive Activity (UVA) | Photo-Disruptive Activity (UVB) | Concentration for Activity | Reference |

|---|---|---|---|---|---|

| 3-amino-2-methyl-quinazolin-4(3H)-ones | Parent Compounds (General) | Active (4 of 11 compounds) | Active (8 of 11 compounds) | Not Specified | mdpi.comresearchgate.net |

| Acetamides | 6-Nitro derivative | Active | Active | Not Specified | mdpi.comresearchgate.net |

| Acetamides | 6-Bromo derivative | Inactive | Active | Not Specified | mdpi.comresearchgate.net |

| 3-arylamido Derivatives | 6-Bromo derivatives | Dramatically Decreased Activity | Not Specified | mdpi.comresearchgate.net | |

| 3-arylamido Derivatives | 6-Nitro derivatives | Extraordinary Activity | As low as 1µM | mdpi.comresearchgate.net |

Derivatization, Structural Modification, and Structure Activity Relationship Sar Studies of Amino Methoxybenzamides

Rational Design Principles for Benzamide-Based Molecular Scaffolds

The rational design of molecules based on the benzamide (B126) scaffold hinges on a deep understanding of its structural and electronic properties. The inherent conformational flexibility of the benzamide bond, combined with the specific substitution pattern of the 3-amino and 2-methoxy groups, dictates its interaction with biological targets. nih.gov Design strategies often build upon the analysis of intramolecular hydrogen bonds (IMHBs), cocrystal structures with target proteins, and key physicochemical characteristics. nih.govacs.org

For instance, the ortho-methoxy group can influence the orientation of the amide group through steric and electronic effects, potentially pre-organizing the molecule into a bioactive conformation. The adjacent meta-amino group serves as a crucial hydrogen bond donor and a key vector for further derivatization. In the design of inhibitors for the Hedgehog (Hh) signaling pathway, the 2-methoxybenzamide (B150088) scaffold was identified as a core connector element. nih.gov The addition of the methoxy (B1213986) group was shown to create a new hydrogen bond acceptor, enhancing binding affinity within the Smoothened (Smo) receptor pocket. nih.gov Structure-activity relationship (SAR) studies on related scaffolds have demonstrated that the strategic placement of such functional groups is essential for guiding the rational design of more effective therapeutic agents. mdpi.com

Key principles in the rational design of 3-amino-2-methoxybenzamide analogs include:

Conformational Control: Utilizing the ortho-methoxy group to restrict the rotation of the amide bond, thereby reducing the entropic penalty upon binding to a target.

Hydrogen Bonding: Leveraging the amino and amide groups to form critical hydrogen bonds with receptor active sites.

Pharmacophore Mapping: Using the scaffold as a template to position key interacting groups in three-dimensional space to match the pharmacophore model of a target.

Property Modulation: Modifying the scaffold to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability.

Regioselective Functionalization and Analog Synthesis for Targeted Properties

The synthesis of analogs from the 3-amino-2-methoxybenzamide scaffold relies on regioselective functionalization, allowing chemists to modify specific positions on the molecule to achieve desired properties. The three primary sites for modification are the amino group, the amide nitrogen, and the aromatic ring.

N-Acylation of the Amino Group: The 3-amino group is a primary nucleophile and can be readily acylated or alkylated to introduce a wide variety of substituents. For example, in the synthesis of Hedgehog pathway inhibitors, substituted acyl chlorides were condensed with a related aminobenzoate intermediate to build out the molecular structure. nih.gov This approach allows for the systematic exploration of the chemical space around this position to optimize target engagement.

Derivatization of the Amide: The primary amide can be converted to secondary or tertiary amides. This modification can alter hydrogen bonding capabilities, influence metabolic stability, and modulate cell permeability.

Electrophilic Aromatic Substitution: The aromatic ring can be further functionalized, although the existing electron-donating amino and methoxy groups direct incoming electrophiles to specific positions (ortho and para to the activators). This allows for the introduction of halogens, nitro groups, or other functionalities to probe interactions with the target protein. For instance, syntheses starting with fluoronitrobenzene derivatives have been used to create complex benzamide-based compounds. mdpi.com

A general synthetic approach to explore SAR involves creating a library of analogs by systematically varying the substituents at these key positions. For example, a series of 2-phenoxybenzamides was synthesized by reacting fluoronitrobenzenes with various amines, followed by reduction of the nitro group and subsequent amide bond formation, demonstrating how regioselective reactions can build a diverse library for biological screening. mdpi.com

Bioisosteric Replacements and Their Impact on Molecular Interactions and Activity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic profiles. ufrj.br The 3-amino-2-methoxybenzamide scaffold contains several groups amenable to bioisosteric replacement.

The amide bond is a frequent target for such modifications due to its susceptibility to enzymatic hydrolysis. drughunter.com

Heterocyclic Rings: Five-membered heterocyclic rings like 1,2,3-triazoles, oxadiazoles, and imidazoles are common amide bioisosteres. drughunter.comnih.gov These rings can mimic the geometry and hydrogen-bonding properties of the amide while offering improved metabolic stability. nih.gov For example, the replacement of an amide with a 1,2,3-triazole was shown to improve the metabolic stability and pharmacokinetics of dopamine (B1211576) D4 receptor ligands. chemrxiv.org

Thioamides and Selenoamides: Replacing the amide carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) alters the hydrogen bond acceptor capacity. The thioamide NH bond is more acidic and a better hydrogen bond donor than its amide counterpart. nih.gov

Trifluoroethylamine: This group can serve as an amide bioisostere where the electronegative trifluoroethyl moiety mimics the carbonyl group. This replacement can increase metabolic stability against proteolysis and, due to the electron-withdrawing nature of the trifluoromethyl group, decreases the basicity of the adjacent amine. drughunter.comu-tokyo.ac.jp

The methoxy and amino groups can also be replaced. For example, a hydroxyl group is a classic bioisostere for an amine, while a sulfonamide can replace a phenol, maintaining the hydrogen bond interaction pattern. ufrj.brnih.gov The strategic incorporation of fluorine as a bioisostere for hydrogen can also profoundly affect binding affinity, often by enhancing favorable molecular interactions. nih.govacs.org

| Original Group | Bioisosteric Replacement | Potential Impact on Properties | Reference |

|---|---|---|---|

| Amide (-CONH2) | 1,2,3-Triazole | Improved metabolic stability, maintained H-bonding, altered dipole moment. | nih.govchemrxiv.org |

| Amide (-CONH2) | 1,2,4-Oxadiazole | Increased metabolic stability, mimics planarity of amide. | nih.gov |

| Amide (-CONH2) | Thioamide (-CSNH2) | Increased lipophilicity, enhanced H-bond donor capacity of NH. | nih.gov |

| Amide (-CONH2) | Sulfonamide (-SO2NH2) | Increased hydrophobicity and solubility, mimics tetrahedral transition state. | nih.gov |

| Methoxy (-OCH3) | Hydroxyl (-OH), Ethyl (-CH2CH3) | Altered H-bonding potential, lipophilicity, and metabolic profile. | ufrj.br |

| Amino (-NH2) | Hydroxyl (-OH), Methyl (-CH3) | Modified H-bonding capability and basicity. | ufrj.br |

Scaffold Hopping and Molecular Hybridization Strategies in Drug Design

Scaffold Hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while preserving the original biological activity. nih.gov This strategy is used to discover novel chemotypes with improved properties, such as enhanced potency or better ADME profiles, and to generate new intellectual property. bhsai.org For a molecule like 3-amino-2-methoxybenzamide, a scaffold hopping strategy might involve replacing the phenyl ring with a different aromatic or non-aromatic ring system (e.g., pyridine, pyrazole, or cyclohexane). The key is to maintain the spatial orientation of the essential pharmacophoric elements: the hydrogen-bond-donating amino group, the hydrogen-bond-accepting methoxy oxygen, and the amide group. Computational methods are often used to screen virtual libraries of new scaffolds to identify those that can successfully present these features to the biological target. acs.org

Molecular Hybridization is a drug design strategy based on combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. researchgate.net The resulting hybrid compound may exhibit an improved affinity, a modified selectivity profile, or even a dual mode of action. researchgate.netmdpi.com The 3-amino-2-methoxybenzamide scaffold can serve as one part of a hybrid molecule. For example, it could be linked to another pharmacophore known to interact with a different target or a different site on the same target. The synthesis of Hedgehog pathway inhibitors, where a 2-methoxybenzamide scaffold was connected to a benzimidazole (B57391) fragment, exemplifies a hybridization approach. nih.gov The use of "click chemistry," particularly the formation of 1,2,3-triazole linkers, is a highly efficient method for creating hybrid molecules, connecting a benzamide-derived fragment to another bioactive moiety. mdpi.com

Development of Complex Molecular Architectures and Advanced Prodrug Systems

To overcome challenges such as poor solubility, low permeability, or rapid metabolism, the 3-amino-2-methoxybenzamide scaffold can be incorporated into more complex systems, including prodrugs. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. mdpi.com

The functional groups on 3-amino-2-methoxybenzamide are ideal handles for prodrug design:

Carrier-Linked Prodrugs: The amino or amide groups can be covalently linked to a promoiety, such as an amino acid or a peptide. This can enhance water solubility or facilitate transport across biological membranes via specific transporters (e.g., amino acid transporters). mdpi.com Upon enzymatic cleavage (e.g., by peptidases), the active benzamide drug is released at the site of action. orientjchem.org

Bioprecursor Prodrugs: The molecule itself could be modified to be a substrate for a specific metabolic enzyme that converts it into the active form.

The design of tripartite prodrugs, where a linker is used to connect the drug to the promoiety, is an advanced strategy that can be used to fine-tune the rate of drug release. orientjchem.org For instance, a pivaloyloxymethyl (POM) linker can be attached to the amide nitrogen, creating a system that is cleaved by esterases to release the active compound.

Rational Design of Targeted Degraders (e.g., PROTACs) Utilizing Benzamide Binders

Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.govnih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. mdpi.com

The benzamide scaffold has proven to be highly valuable in the rational design of novel E3 ligase binders. nih.gov Specifically, benzamide-type derivatives have been developed as effective, non-phthalimide binders for the cereblon (CRBN) E3 ligase, which is a common recruiter used in PROTAC design. nih.govacs.org Traditional CRBN ligands like thalidomide (B1683933) and its derivatives are known to be hydrolytically unstable. acs.org

In the development of these novel binders, medicinal chemistry efforts focused on optimizing a benzamide screening hit. acs.org Through analysis of cocrystal structures, stability, and on-target activity, researchers developed conformationally locked benzamide derivatives. nih.govacs.org These new binders replicate the interactions of natural CRBN substrates, exhibit enhanced chemical stability, and show a more favorable selectivity profile in recruiting proteins for degradation. acs.org The utility of these optimized benzamide ligands was demonstrated by incorporating them into PROTACs that effectively degraded target proteins like BRD4 and HDAC6, in some cases outperforming reference PROTACs. acs.org This highlights the critical role of the benzamide scaffold, and by extension structures like 3-amino-2-methoxybenzamide, as a foundational element in the design of next-generation targeted protein degraders.

Applications in Advanced Organic Synthesis As a Building Block

Role in Heterocyclic Compound Synthesis and Construction

3-Amino-2-methoxybenzamide and its closely related analogs, such as 2-amino-N-methoxybenzamides, serve as pivotal precursors in the synthesis of quinazolinones, a prominent class of nitrogen-containing heterocyclic compounds. rsc.org These scaffolds are of considerable interest due to their prevalence in natural products and their wide range of biological activities. rsc.org The synthesis of 4(3H)-quinazolinones can be efficiently achieved through a one-pot reaction between 2-amino-N-methoxybenzamides and various aldehydes. rsc.org This method is notable for being free of oxidants and metal catalysts, proceeding through a cascade reaction that involves an initial cyclocondensation promoted by acetic acid, followed by an elimination step. rsc.org

The versatility of the aminobenzamide core is further demonstrated in various synthetic strategies targeting quinazoline (B50416) and its derivatives. Traditional and modern synthetic routes often employ derivatives of 2-aminobenzamide (B116534) in reactions with reagents like aldehydes, alcohols, and isatoic anhydrides. researchgate.netnih.gov For instance, copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes have been developed for quinazolinone synthesis. researchgate.net Similarly, tandem reactions involving the condensation of 2-aminobenzamides with aldehydes, followed by oxidative dehydrogenation, yield the desired quinazolinone structures. organic-chemistry.org The inherent reactivity of the amino and amide groups in the benzamide (B126) structure facilitates the cyclization necessary to form the fused heterocyclic ring system of quinazolinones.

Table 1: Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides and Aldehydes

| Entry | Aldehyde (Reactant 2) | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 91 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 93 |

| 3 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)quinazolin-4(3H)-one | 92 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 89 |

| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazolin-4(3H)-one | 85 |

| 6 | Cinnamaldehyde | 2-Styrylquinazolin-4(3H)-one | 78 |

Employment in Tandem Reaction Sequences for Complex Product Formation

The structure of 3-Amino-2-methoxybenzamide is well-suited for use in tandem, or cascade, reactions, which are highly efficient processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. rsc.org A notable example is the synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes. rsc.org This process exemplifies a tandem sequence, beginning with an AcOH-promoted cyclocondensation, which forms a 3-methoxy-2,3-dihydroquinazolin-4(1H)-one intermediate. rsc.org This intermediate then undergoes an in-situ elimination to yield the final, more stable 4(3H)-quinazolinone product. rsc.org

Multicomponent reactions (MCRs), a related class of highly efficient synthetic strategies, also leverage precursors like aminobenzamides to rapidly build molecular complexity. windows.netbeilstein-journals.org These reactions combine three or more reactants in a single operation to form a product that incorporates portions of all the starting materials. beilstein-journals.org The synthesis of various heterocyclic systems, including those based on quinazoline frameworks, often utilizes MCRs due to their high atom economy and the ability to generate diverse libraries of compounds from simple building blocks. nih.govfrontiersin.org The functional group array in 3-Amino-2-methoxybenzamide makes it a prime candidate for designing novel MCRs to access complex heterocyclic structures.

Utilization as a Molecular Scaffold for Peptidomimetics and Highly Ordered Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. nih.gov The design of these molecules often involves the use of rigid scaffolds that can orient functional groups in a precise three-dimensional arrangement to replicate the key interactions of the original peptide. mdpi.combenthamscience.com

Derivatives of aminobenzamides have been explored for their potential as scaffolds in peptidomimetic design. Specifically, derivatives of 5-amino-2-methoxybenzamide (B1288687) have been envisioned as conformationally-constrained structures that can present an array of hydrogen-bonding groups in a manner that mimics one edge of a peptide β-strand. researchgate.net By incorporating this aminobenzamide unit into a larger molecular framework, researchers aim to create artificial β-sheets. researchgate.net This approach leverages the substituted benzene (B151609) ring as a rigid template to enforce a specific conformation on the attached functional groups, thereby mimicking the secondary structure of a peptide. The ability to pre-organize key interacting groups makes the aminobenzamide core a valuable tool in the rational design of molecules that can modulate protein-protein interactions. nih.gov

Integration into Reagent Systems for Advanced Analytical Techniques (e.g., Immunohistochemistry)

A comprehensive review of the scientific literature did not yield specific examples of 3-Amino-2-methoxybenzamide being integrated into reagent systems for advanced analytical techniques such as immunohistochemistry (IHC). While IHC relies on a variety of organic molecules for tasks like antigen retrieval, blocking, and signal detection, there is no direct evidence to date of this particular compound's use in these applications. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-2-methoxybenzamide, and how do reaction conditions impact yield?

- Methodology : A common approach involves coupling 3-amino-2-methoxybenzoic acid with an appropriate amine source using carbodiimide-based reagents (e.g., EDC or DCC) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) significantly influence reaction efficiency. Catalytic DMAP may enhance acylation rates .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1.2–1.5 equivalents of coupling agent) to minimize unreacted starting material.

Q. How can 3-Amino-2-methoxybenzamide be purified to >95% purity for biological assays?

- Techniques : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective, leveraging solubility differences. For complex impurities, use flash chromatography (silica gel, gradient elution with 5–20% methanol in dichloromethane). Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. What spectroscopic methods are critical for characterizing 3-Amino-2-methoxybenzamide?

- NMR : ¹H NMR (DMSO-d₆, 400 MHz) should resolve aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 3.2–3.9 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and methoxy carbons (δ ~55 ppm) .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺) validates molecular weight. HRMS (TOF) ensures exact mass matching (±5 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in melting point or spectral data across synthesis batches?

- Troubleshooting : If melting point ranges exceed ±2°C (e.g., 128–132°C vs. literature), assess purity via HPLC and DSC. Spectral mismatches (e.g., unexpected peaks in ¹H NMR) may indicate residual solvents or byproducts; employ 2D NMR (COSY, HSQC) for structural reassignment .

- Case Study : Inconsistent NH₂ proton integration in NMR may arise from tautomerism; deuterated DMSO or variable-temperature NMR can resolve dynamic equilibria .

Q. What mechanistic insights guide the optimization of amidation reactions for 3-Amino-2-methoxybenzamide derivatives?

- Kinetic Studies : Use in situ IR to monitor carbonyl intermediate formation. Competitive pathways (e.g., O→N acyl transfer in methoxy-substituted benzamides) can be suppressed by pre-activating the carboxylate with HOBt .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reaction barriers for nucleophilic attack, aiding solvent/catalyst selection .

Q. How can computational tools predict the physicochemical properties or reactivity of 3-Amino-2-methoxybenzamide?

- Property Prediction : Use PubChem’s ACD/Labs Percepta Platform to estimate logP (≈1.2), solubility (≈2.1 mg/mL in water), and pKa (amine ≈2.5, carboxylic acid ≈4.8). Molecular dynamics simulations (GROMACS) model solvation effects .

- Reactivity Screening : Dock 3-Amino-2-methoxybenzamide into enzyme active sites (AutoDock Vina) to hypothesize biological targets, such as PARP inhibitors .

Methodological Considerations